molecular formula C12H17Cl2N3O B2606327 2-Chloro-N-(piperidin-4-ylmethyl)nicotinamide hydrochloride CAS No. 1353978-23-0

2-Chloro-N-(piperidin-4-ylmethyl)nicotinamide hydrochloride

Cat. No.: B2606327
CAS No.: 1353978-23-0
M. Wt: 290.19
InChI Key: WBRUHQAJIRGWNI-UHFFFAOYSA-N
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Description

2-Chloro-N-(piperidin-4-ylmethyl)nicotinamide hydrochloride is a chemical compound with the molecular formula C12H17Cl2N3O It is a derivative of nicotinamide, which is known for its wide range of biological applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(piperidin-4-ylmethyl)nicotinamide hydrochloride typically involves the reaction of nicotinamide derivatives with piperidine and chlorinating agents. One common method involves the following steps:

    Starting Materials: Nicotinamide, piperidine, and a chlorinating agent such as thionyl chloride.

    Reaction Conditions: The reaction is carried out in an organic solvent like dichloromethane under reflux conditions.

    Procedure: Nicotinamide is first reacted with thionyl chloride to form 2-chloronicotinamide. This intermediate is then reacted with piperidine in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(piperidin-4-ylmethyl)nicotinamide hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield nicotinic acid and piperidine derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of azido or cyano derivatives.

    Oxidation: Formation of nicotinic acid derivatives.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

2-Chloro-N-(piperidin-4-ylmethyl)nicotinamide hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-N-(piperidin-4-ylmethyl)nicotinamide hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of essential biological pathways in microorganisms, making it an effective antimicrobial agent .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(2-chlorophenyl)nicotinamide
  • 2-Chloro-N-(3-chlorophenyl)nicotinamide
  • 2-Chloro-N-(4-chlorophenyl)nicotinamide

Uniqueness

2-Chloro-N-(piperidin-4-ylmethyl)nicotinamide hydrochloride is unique due to the presence of the piperidine moiety, which enhances its binding affinity to certain biological targets compared to other nicotinamide derivatives. This structural feature contributes to its higher potency and specificity in biological applications .

Properties

IUPAC Name

2-chloro-N-(piperidin-4-ylmethyl)pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O.ClH/c13-11-10(2-1-5-15-11)12(17)16-8-9-3-6-14-7-4-9;/h1-2,5,9,14H,3-4,6-8H2,(H,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBRUHQAJIRGWNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CNC(=O)C2=C(N=CC=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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